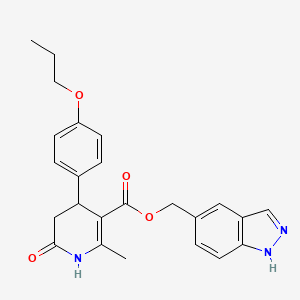

(1H-indazol-5-yl)methyl 2-methyl-6-oxo-4-(4-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Descripción

The compound “(1H-indazol-5-yl)methyl 2-methyl-6-oxo-4-(4-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate” belongs to the class of tetrahydropyridine-3-carboxylates, characterized by a partially saturated pyridine ring with ester and aryl/heteroaryl substituents. This article compares its hypothetical properties and synthesis strategies with structurally analogous compounds reported in recent literature.

Propiedades

IUPAC Name |

1H-indazol-5-ylmethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-3-10-30-19-7-5-17(6-8-19)20-12-22(28)26-15(2)23(20)24(29)31-14-16-4-9-21-18(11-16)13-25-27-21/h4-9,11,13,20H,3,10,12,14H2,1-2H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGLSDSHPSGPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C(=O)OCC3=CC4=C(C=C3)NN=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the C-H activation of imidate esters followed by oxidative coupling with anthranils . This reaction is often facilitated by cooperative Co- and Cu-catalyzed processes in the absence of metal oxidants. The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to handle the compound's complexity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.

Aplicaciones Científicas De Investigación

This compound has shown potential in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been explored in various assays, showing promise in areas such as enzyme inhibition.

Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound shares a tetrahydropyridine-3-carboxylate core with several derivatives described in the evidence. Key structural differences lie in the substituents at positions 2, 4, and the ester side chain:

Key Observations :

- The (1H-indazol-5-yl)methyl ester side chain introduces a rigid, planar heteroaromatic system, which may facilitate π-π stacking interactions in biological targets, unlike the thiophene or coumarin groups in analogues .

- Thermal Stability : The target compound’s melting point is unreported, but analogues with nitro or thiocarbonyl groups (e.g., : 190.9°C) exhibit higher melting points due to stronger intermolecular forces .

Spectroscopic and Analytical Data

- IR Spectroscopy : The ester carbonyl (C=O) in the target compound is expected to absorb near 1700 cm⁻¹ , consistent with analogues in (1700 cm⁻¹) and (1689 cm⁻¹) . The indazole N-H stretch (~3400 cm⁻¹) would distinguish it from compounds lacking NH groups.

- NMR : The 4-propoxyphenyl group’s protons would resonate as a doublet near 6.8–7.2 ppm (aromatic H), while the indazole protons may split into multiplets between 7.5–8.5 ppm .

Actividad Biológica

The compound (1H-indazol-5-yl)methyl 2-methyl-6-oxo-4-(4-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate , with the CAS number 2173996-80-8 , is a member of the tetrahydropyridine family, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C24H25N3O4

- Molar Mass : 419.47 g/mol

Tetrahydropyridines (THPs) are known to interact with various biological targets, including neurotransmitter receptors. The specific compound may exhibit significant activity as a modulator of muscarinic receptors, which are implicated in numerous neurological disorders such as Alzheimer's disease and schizophrenia .

Key Mechanisms:

- Muscarinic Receptor Modulation : Compounds similar to THPs have been shown to act as agonists at muscarinic receptors, suggesting potential therapeutic applications in neurodegenerative diseases .

- Neuroprotective Effects : Some studies indicate that tetrahydropyridine derivatives can cross the blood-brain barrier (BBB) and exert neuroprotective effects by targeting dopaminergic pathways .

Pharmacological Studies

Research has highlighted several pharmacological effects associated with the compound:

- Neuroprotective Activity : Similar compounds have demonstrated the ability to protect neurons from degeneration, particularly in models of Parkinson's disease .

- Antidepressant Effects : Some tetrahydropyridine derivatives have shown promise in alleviating symptoms of depression through modulation of neurotransmitter systems .

Case Studies

- Study on Muscarinic Agonists :

- Toxicological Assessment :

Comparative Analysis

The following table summarizes the biological activities reported for various tetrahydropyridine derivatives, including the compound of interest:

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield rates. The structural characterization often employs techniques such as NMR and IR spectroscopy to confirm the identity and purity of synthesized compounds.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.